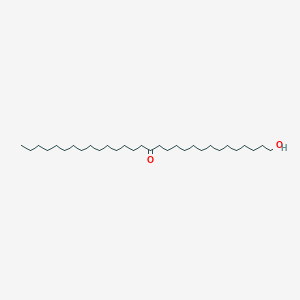
1-Hydroxytriacontan-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxytriacontan-15-one is a long-chain aliphatic ketone with the molecular formula C30H60O2. This compound is part of the cuticular waxes found in various plant species, where it plays a role in minimizing water loss and providing protection against environmental stress . Its structure consists of a 30-carbon chain with a hydroxyl group at one end and a ketone group at the 15th carbon position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxytriacontan-15-one can be synthesized through various organic synthesis methods. One common approach involves the oxidation of 1-triacontanol, a long-chain alcohol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions to prevent over-oxidation .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources, such as plant cuticular waxes. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are employed to isolate and identify the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxytriacontan-15-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 1-Triacontanoic acid.
Reduction: 1-Hydroxytriacontan-15-ol.
Substitution: Various esters or ethers depending on the substituent.
Aplicaciones Científicas De Investigación
1-Hydroxytriacontan-15-one has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain aliphatic ketones and their reactions.
Biology: Investigated for its role in plant cuticular waxes and its impact on plant physiology.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties
Mecanismo De Acción
The mechanism of action of 1-hydroxytriacontan-15-one involves its interaction with biological membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is crucial for its role in plant cuticular waxes, where it helps to reduce water loss and protect against environmental stress .
Comparación Con Compuestos Similares
- 16-Hydroxyhentriacontan-14-one
- 14-Hydroxyhentriacontan-16-one
- 15-Hydroxytriacontan-14-one
- 14,15-Diketone
Comparison: 1-Hydroxytriacontan-15-one is unique due to its specific position of the hydroxyl and ketone groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it has distinct applications in plant biology and industrial formulations .
Propiedades
Número CAS |
81531-15-9 |
|---|---|
Fórmula molecular |
C30H60O2 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
1-hydroxytriacontan-15-one |
InChI |
InChI=1S/C30H60O2/c1-2-3-4-5-6-7-8-9-12-15-18-21-24-27-30(32)28-25-22-19-16-13-10-11-14-17-20-23-26-29-31/h31H,2-29H2,1H3 |
Clave InChI |
KASPZHXNQWHUBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)
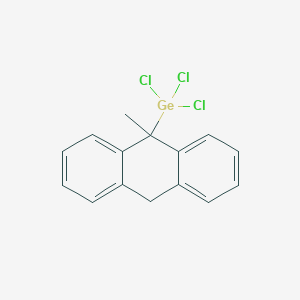
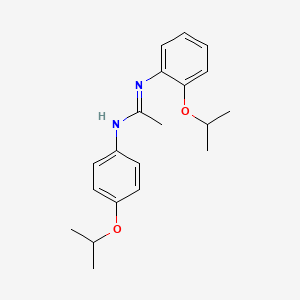
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
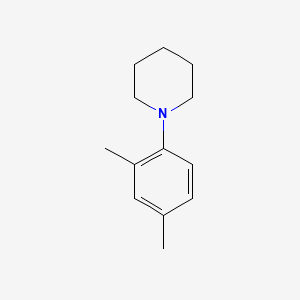
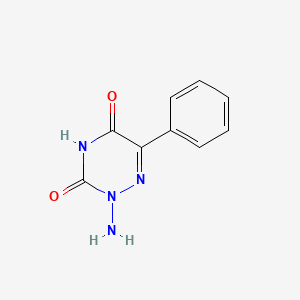
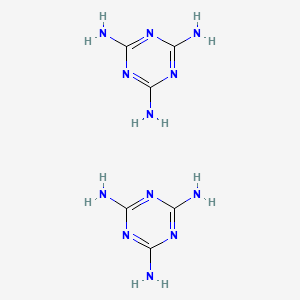
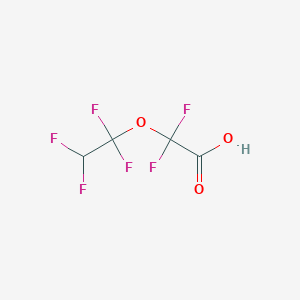
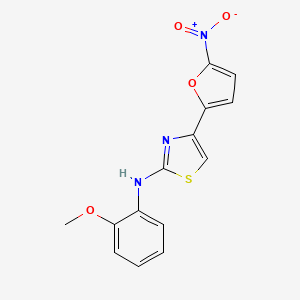
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
